molecular formula C11H14O3 B13752967 2-Benzyl-1,3-dioxan-5-ol CAS No. 4740-79-8

2-Benzyl-1,3-dioxan-5-ol

Cat. No.: B13752967
CAS No.: 4740-79-8
M. Wt: 194.23 g/mol
InChI Key: SCBQUBIXYNMXER-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C11H14O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-1,3-dioxan-5-ol can be synthesized through the condensation of glycerol with benzaldehyde. The reaction typically uses p-toluenesulfonic acid as a catalyst. The optimal conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours. The reaction is carried out in the presence of ligroin, yielding a product with a purity of 95.4% .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of cationic acidic resins as catalysts has been explored to enhance the yield and selectivity of the product. The reaction conditions are optimized to achieve high conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1,3-dioxan-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various chemical transformations, such as acetalization and etherification. The compound’s stability and reactivity make it a versatile agent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered ring analogs. Its benzyl group also imparts distinct chemical properties, making it valuable in specific applications .

Properties

CAS No.

4740-79-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-benzyl-1,3-dioxan-5-ol

InChI

InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

SCBQUBIXYNMXER-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)CC2=CC=CC=C2)O

Origin of Product

United States

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